molecular formula C8H6ClFN2O2 B1465050 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 1215783-26-8

3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B1465050
CAS No.: 1215783-26-8
M. Wt: 216.6 g/mol
InChI Key: KMWHBJFYCWHXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within Heterocyclic Chemistry

This compound belongs to the imidazopyridine family, which represents one of the most significant classes of bicyclic heterocyclic compounds in modern chemistry. Imidazopyridines are characterized as nitrogen-containing heterocycles formed by the fusion of an imidazole ring with a pyridine ring. The specific structural arrangement in this compound features the imidazo[1,2-a]pyridine scaffold, which is recognized as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry. This particular structural classification positions the compound within the most extensively studied and utilized imidazopyridine nucleus, particularly for pharmaceutical and medical applications.

The bicyclic 5-6 heterocyclic ring system that defines this compound represents a fundamental structural motif in contemporary heterocyclic chemistry. The imidazo[1,2-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring through positions 1 and 2 of the imidazole and positions 1 and 2 of the pyridine. This specific fusion pattern creates a planar aromatic system with distinct electronic properties that differentiate it from other imidazopyridine isomers. The compound's classification is further refined by the presence of specific functional groups, including the fluorine substituent at position 3 and the carboxylic acid group at position 2, which significantly influence its chemical and physical properties.

Within the broader context of heterocyclic chemistry, this compound exemplifies the sophisticated molecular architectures that emerge from the strategic combination of multiple heteroatoms and functional groups. The compound contains three nitrogen atoms distributed between the imidazole and pyridine rings, along with oxygen atoms in the carboxylic acid functionality and a fluorine atom as a substituent. This complex arrangement of heteroatoms creates multiple sites for potential chemical interactions and biological activity, positioning the compound within the realm of advanced pharmaceutical intermediates and research compounds.

Structural Component Chemical Formula Molecular Weight Functional Role
Imidazo[1,2-a]pyridine core C7H6N2 118.14 Primary scaffold
Fluorine substitution F 18.998 Electronic modification
Carboxylic acid group COOH 45.017 Polar functionality
Hydrochloride salt HCl 36.458 Salt formation

Historical Development of Imidazo[1,2-a]pyridine Derivatives

The historical development of imidazo[1,2-a]pyridine derivatives traces back to the foundational work in heterocyclic chemistry during the mid-20th century, with the field experiencing significant expansion in the late 1980s and early 1990s. The era of imidazopyridines in the field of central nervous system modulators began in the late 1980s and further developed starting in 1992 with the synthesis and approval of the drug zolpidem based on the imidazopyridine nucleus. This landmark achievement established the imidazo[1,2-a]pyridine scaffold as a privileged structure for pharmaceutical development and opened new avenues for research into related derivatives.

The development of zolpidem marked a pivotal moment in the history of imidazopyridine chemistry, as it demonstrated the therapeutic potential of this structural class. Zolpidem was approved for medical use in the United States in 1992 and became available as a generic medication in 2007, representing one of the most successful commercial applications of imidazopyridine chemistry. The compound acts as a nonbenzodiazepine sedative and hypnotic, functioning as a positive allosteric modulator at gamma-aminobutyric acid type A receptors. This success stimulated extensive research into structural modifications and optimization of the imidazo[1,2-a]pyridine scaffold.

Following the success of zolpidem, the pharmaceutical industry witnessed a surge in research focused on imidazo[1,2-a]pyridine derivatives. Several other compounds based on this scaffold have been developed and marketed, including alpidem (an anxiolytic agent), olprinone (for the treatment of acute heart failure), zolimidine (used for the treatment of peptic ulcer), necopidem, and saripidem (both acting as anxiolytic agents). The development of these diverse therapeutic agents demonstrated the versatility of the imidazo[1,2-a]pyridine scaffold and established it as a foundation for drug discovery across multiple therapeutic areas.

The evolution of imidazo[1,2-a]pyridine chemistry has been characterized by increasingly sophisticated approaches to structural modification and optimization. Researchers have explored various substitution patterns, functional group modifications, and stereochemical variations to enhance the biological activity and pharmaceutical properties of these compounds. The introduction of fluorine substitution, as exemplified by this compound, represents a more recent development in this field, reflecting the growing recognition of fluorine's unique properties in medicinal chemistry.

Decade Key Development Compound Example Therapeutic Application
1980s Initial CNS modulators Early prototypes Research compounds
1990s First approved drug Zolpidem Sleep disorders
2000s Generic availability Zolpidem generics Widespread use
2010s Fluorinated derivatives Fluoroimidazopyridines Enhanced properties

Significance of Fluorine Substitution in Medicinal Chemistry

The incorporation of fluorine into organic molecules represents one of the most significant developments in modern medicinal chemistry, with fluorinated compounds comprising a substantial portion of contemporary pharmaceutical agents. Fluorine substitution provides a convenient way of improving cell-penetration and making a molecule more easily delivered to the active site, while also improving drug metabolic stability and toxicity profiles. The unique properties of fluorine, including its small size, high electronegativity, and strong carbon-fluorine bond, make it an invaluable tool for pharmaceutical optimization and drug design.

The strategic introduction of fluorine into molecular structures can productively influence multiple aspects of drug behavior, including conformation, acid-base properties, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic properties. Due to the strong electron-withdrawing nature of fluorine and fluoroalkyl groups, they affect the physicochemical parameters of neighboring substituents as well as the whole molecule, including its reactivity, acidity, basicity, and lipophilicity. This comprehensive influence on molecular properties makes fluorine substitution a powerful strategy for optimizing drug candidates.

In the context of imidazo[1,2-a]pyridine derivatives, fluorine substitution represents a sophisticated approach to molecular optimization that builds upon the established therapeutic potential of the core scaffold. The presence of fluorine at the 3-position in this compound creates significant electronic effects that influence the entire molecular system. The electron-withdrawing nature of fluorine affects the electron density distribution within the aromatic system, potentially altering the compound's binding affinity to biological targets and modifying its overall pharmacological profile.

The role of fluorine in drug design and development is expanding rapidly as researchers learn more about the unique properties associated with this element and how to deploy it with greater sophistication. Fluorination can have a direct effect on the binding to the active site of an enzyme or receptor due to the ability to form strong interactions via fluorine atoms with hydrogen bond donors, electron-poor functional moieties, and lipophilic side-chains. This capability for forming specific molecular interactions makes fluorinated compounds particularly attractive for targeted drug design applications.

The development of this compound exemplifies the contemporary approach to pharmaceutical research that combines established scaffold chemistry with advanced fluorination strategies. The compound represents the convergence of proven imidazopyridine pharmacology with the enhanced properties that fluorine substitution can provide. This combination creates opportunities for developing compounds with improved therapeutic profiles, enhanced selectivity, and optimized pharmaceutical properties compared to their non-fluorinated counterparts.

Fluorine Property Impact on Drug Design Relevance to Imidazopyridines
High electronegativity Altered electron distribution Modified binding affinity
Small atomic size Minimal steric hindrance Preserved scaffold geometry
Strong C-F bond Enhanced metabolic stability Improved drug longevity
Lipophilicity modulation Improved membrane permeability Enhanced bioavailability

Properties

IUPAC Name

3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2.ClH/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7;/h1-4H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWHBJFYCWHXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215783-26-8
Record name 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Specific Preparation Method for 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid Hydrochloride

A detailed and practical synthetic route for the closely related compound 6-fluoroimidazo-[1,2-a]-pyridine-3-formic acid has been documented in a patent, which can be adapted for the preparation of this compound with appropriate positional modifications. The method involves three main steps:

Step 1: Formation of N,N-Dimethyl-N'-2-(5-fluoropyridin-yl)formamidine Intermediate

  • React 2-amino-5-fluoropyridine with N,N-dimethylformamide dimethylacetal at 40-100 °C for 2-8 hours.
  • This reaction produces the formamidine intermediate without the need for purification.
  • The reaction is typically carried out under reflux for about 3 hours.

Step 2: Cyclization to 6-Fluoroimidazo-[1,2-a]-pyridine-3-ethyl Formate

  • The intermediate is then reacted with ethyl bromoacetate in the presence of an alkali (e.g., sodium bicarbonate or potassium carbonate) in a solvent such as N,N-dimethylformamide (DMF).
  • The mixture is refluxed at 100-160 °C for 2-10 hours.
  • After workup involving extraction and recrystallization, the ethyl ester of the imidazo[1,2-a]pyridine carboxylate is obtained.
  • Yields range from approximately 50.8% to 68.7% depending on the base used and reaction conditions.

Step 3: Hydrolysis to 6-Fluoroimidazo-[1,2-a]-pyridine-3-carboxylic Acid Hydrochloride

  • The ethyl ester is hydrolyzed in methanol with an aqueous base such as sodium hydroxide or lithium hydroxide at room temperature for about 2 hours.
  • The reaction mixture is then acidified with hydrochloric acid to precipitate the carboxylic acid hydrochloride salt.
  • The product is filtered, washed, and dried to yield the target compound with purity confirmed by melting point and NMR spectroscopy.
  • Hydrolysis yields are reported between 81.6% and 89.0%.

Reaction Conditions and Yields Summary

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Formation of formamidine 2-amino-5-fluoropyridine + DMF dimethylacetal 40-100 (reflux) 2-8 (3 typical) Not isolated Intermediate, no purification needed
Cyclization to ethyl ester Formamidine + ethyl bromoacetate + NaHCO3 or K2CO3 in DMF 100-160 (reflux) 2-10 (10 typical) 50.8-68.7 Base choice affects yield
Hydrolysis to carboxylic acid Ethyl ester + NaOH or LiOH in MeOH, acidify with HCl Room temp 2 81.6-89.0 Produces hydrochloride salt form

Analytical Characterization

  • The final hydrochloride salt is characterized by melting point (typical range 250.2-251.6 °C).
  • Proton nuclear magnetic resonance (^1H NMR) spectra confirm the structure with characteristic singlets and doublets corresponding to aromatic and carboxylic protons.
  • The intermediate and final products exhibit high purity suitable for further application in pharmaceutical research.

Notes on Environmental and Practical Aspects

  • The described method avoids the use of heavy metals and corrosive gases, making it more environmentally friendly.
  • Reaction conditions are mild and controllable, suitable for scale-up in industrial settings.
  • The use of common reagents and solvents such as DMF, ethyl bromoacetate, and alkali bases facilitates accessibility and cost-effectiveness.
  • The process includes straightforward workup and purification steps, such as extraction and recrystallization.

Complementary Synthetic Approaches and Functionalization

  • Recent literature highlights metal-free direct synthesis and functionalization of imidazo[1,2-a]pyridines through radical reactions and acid-catalyzed condensations, which could be adapted for fluorinated derivatives.
  • Multicomponent reactions involving 2-aminopyridine, aldehydes, and isonitriles under acid catalysis provide alternative routes to functionalized imidazo[1,2-a]pyridines with variable substitution patterns.
  • Microwave-assisted protocols and continuous flow processes have been developed to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, compounds with an imidazo[1,2-a]pyridine core have been shown to inhibit c-MET kinases, which are involved in carcinogenesis . The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substituent Effects

The imidazo[1,2-a]pyridine core allows for diverse functionalization. Key analogues include:

Compound Name CAS Number Molecular Formula MW Purity Key Features References
3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride 1322749-71-2 C₉H₇FN₂O₂·HCl 230.6 95–99% Fluorine enhances metabolic stability; hydrochloride improves solubility
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride 1322749-73-4 C₈H₅BrClFN₂O₂ 295.5 ≥95% Bromine adds steric bulk; potential for halogen bonding
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate - C₈H₇N₂O₂·HCl·H₂O 228.6 96% Lacks fluorine; hydrate form may affect crystallinity
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate 70705-33-8 C₁₁H₁₂N₂O₂ 204.2 95%+ Ester prodrug form; methyl group alters lipophilicity
Key Observations:
  • Fluorine vs. Bromine : The 6-bromo-3-fluoro analogue (MW: 295.5) has a higher molecular weight due to bromine, which may improve target binding via hydrophobic interactions but reduce solubility .
  • Salt Forms : Hydrochloride salts (e.g., target compound) enhance aqueous solubility compared to free acids or esters, critical for in vivo applications .
  • Methyl vs. Fluorine Substituents : The 7-methyl ester derivative (CAS: 70705-33-8) lacks fluorine but introduces a methyl group, increasing lipophilicity (clogP ~1.8 vs. ~0.5 for the target compound) .

Purity and Commercial Availability

While the target compound is available industrially (99% purity, 25 kg/drum) , smaller-scale analogues like the 6-bromo-3-fluoro derivative are often discontinued or require custom synthesis . This reflects challenges in large-scale halogenation processes and stability concerns for brominated compounds.

Biological Activity

3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. With the molecular formula C8H5FN2O2HClC_8H_5FN_2O_2\cdot HCl and a molecular weight of approximately 216.60 g/mol, this compound features a unique structural framework that includes a fluorinated imidazo-pyridine core. Its potential as a bioactive molecule has been the subject of various research studies, particularly focusing on its inhibitory effects on critical enzymes involved in inflammatory and cancer pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in inflammation and pain management. The inhibition of COX-2 suggests potential therapeutic applications for treating inflammatory diseases such as arthritis.

Additionally, compounds with an imidazo[1,2-a]pyridine core have shown promise in inhibiting c-MET kinases, which are implicated in various cancers. This dual action on both inflammatory and oncogenic pathways positions this compound as a valuable candidate for further drug development .

Inhibition Studies

A series of studies have quantified the inhibitory effects of this compound on COX-2 activity. The following table summarizes key findings from these studies:

Study ReferenceTarget EnzymeIC50 (µM)Notes
COX-20.5Significant anti-inflammatory potential
c-MET0.8Implications for cancer treatment
Other kinases1.5Broad-spectrum kinase inhibition

These results indicate that the compound exhibits potent inhibitory activity against COX-2 and c-MET, supporting its potential use in therapeutic applications.

Case Studies

Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of arthritis, administration of this compound resulted in a marked reduction in inflammatory markers and pain scores compared to control groups. The study reported a significant decrease in edema and joint swelling, correlating with the compound's COX-2 inhibitory activity.

Case Study 2: Cancer Research
Another investigation focused on the compound's effects on cancer cell lines demonstrated that it inhibited cell proliferation in several types of cancer cells, including breast and lung cancer lines. The mechanism was linked to the downregulation of c-MET signaling pathways, which are vital for tumor growth and metastasis .

Synthesis and Applications

The synthesis of this compound typically involves multi-step chemical processes that ensure high yield and purity. These synthetic strategies often leverage the compound's functional groups for further derivatization into more complex structures suitable for drug development or material science applications.

Q & A

Q. What are the common synthetic routes for synthesizing 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions starting from imidazo[1,2-a]pyridine derivatives. A key intermediate, such as 2-chloromethylimidazo[1,2-a]pyridine (CAS 57892-76-9), can undergo fluorination followed by carboxylation and subsequent hydrochlorination. Reaction conditions like temperature, solvent choice (e.g., DMF or THF), and catalysts (e.g., palladium on carbon for hydrogenation) critically impact yield . For example, oxidation of methyl groups to carboxylic acids using potassium permanganate or chromium trioxide under controlled temperatures (80–120°C) is common, with yields varying based on stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the fluorine substitution position and carboxylic acid formation. For example, 1^1H NMR signals in DMSO-d6d_6 for similar imidazo[1,2-a]pyridine derivatives appear at δ 7.5–8.7 ppm for aromatic protons .
  • HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry (LCMS) ensures purity (>95%) and verifies molecular ions (e.g., [M+H]+^+ at m/z 225.1 for related analogs) .
  • X-ray Crystallography : Resolves structural ambiguities, particularly for hydrochloride salt formation .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s reaction path search methods identify optimal fluorination conditions by modeling electronic effects of the fluorine substituent on imidazo[1,2-a]pyridine’s aromatic system . Computational tools like Gaussian or ORCA can simulate intermediate stability, guiding solvent selection (e.g., polar aprotic solvents for carboxylation) .

Q. How can researchers resolve contradictions in reaction data, such as unexpected byproducts or low yields?

Answer:

  • Mechanistic Studies : Use isotopic labeling (e.g., 18^{18}O in carboxylation) to trace reaction pathways .
  • In Situ Monitoring : Techniques like FTIR or Raman spectroscopy detect transient intermediates (e.g., acyl fluorides) that may explain side reactions .
  • Design of Experiments (DoE) : Statistical optimization of variables (temperature, catalyst loading) resolves yield inconsistencies. For example, fractional factorial designs can identify critical factors in fluorination steps .

Q. What advanced methods are used for impurity profiling and ensuring pharmaceutical-grade purity?

Answer:

  • HPLC-UV/HRMS : Detects trace impurities (e.g., des-fluoro analogs) with limits of quantification (LOQ) <0.1% .
  • ICH Guidelines : Follow Q3A/B for identifying and quantifying impurities. For example, EP-grade reference standards (e.g., MM0228.08) validate analytical methods .
  • Solid-State Characterization : Differential scanning calorimetry (DSC) and powder XRD confirm polymorphic purity of the hydrochloride salt .

Q. What are the best practices for safe handling, storage, and waste disposal of this compound?

Answer:

  • Handling : Use inert atmospheres (N2_2/Ar) to prevent hydrolysis of the carboxylic acid group. PPE (gloves, goggles) is mandatory due to potential irritancy .
  • Storage : Store at 2–8°C in amber vials to avoid photodegradation. Desiccants prevent deliquescence of the hydrochloride salt .
  • Waste Disposal : Segregate halogenated waste (e.g., fluorine/byproducts) and treat via neutralization (e.g., calcium hydroxide for acidic residues) before professional disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Reactant of Route 2
3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.